molecular formula C12H14N4O2 B14338415 Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 95628-71-0

Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B14338415
CAS No.: 95628-71-0
M. Wt: 246.27 g/mol
InChI Key: JJIRUYIFGMTTMW-UHFFFAOYSA-N
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Description

Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate is an organic compound that features a triazole ring, an aminophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method starts with the preparation of 4-aminophenylacetylene, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl azidoacetate to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Reduced triazole derivatives.

    Substitution: Amides or alcohol derivatives from ester substitution.

Scientific Research Applications

Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aminophenyl group may also play a role in binding to biological targets, enhancing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminophenylacetate: Similar structure but lacks the triazole ring.

    Methyl 4-aminophenylacetate: Similar ester group but with a methyl instead of an ethyl group.

    4-Aminophenylacetic acid: Lacks the ester group and triazole ring.

Uniqueness

Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications .

Properties

CAS No.

95628-71-0

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl 2-[4-(4-aminophenyl)triazol-1-yl]acetate

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)8-16-7-11(14-15-16)9-3-5-10(13)6-4-9/h3-7H,2,8,13H2,1H3

InChI Key

JJIRUYIFGMTTMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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